Bleomycin B4
Overview
Description
Bleomycin B4 is a member of the bleomycin family, a group of glycopeptide antibiotics derived from the bacterium Streptomyces verticillus. These compounds are primarily known for their antitumor properties and are widely used in chemotherapy to treat various cancers, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer .
Mechanism of Action
Target of Action
Bleomycin B4, a glycopeptide antibiotic, primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking .
Mode of Action
This compound interacts with its target, DNA, by inducing DNA strand breaks . Some studies suggest that this compound also inhibits the incorporation of thymidine into DNA strands . The primary mechanism by which bleomycin works is by attaching to metal ions like iron and creating metallobleomycin complexes, which causes oxidative damage to DNA . Between 30 and 40 deoxyribose linkages, these reactive oxygen species can disrupt DNA single- and double-strands .
Biochemical Pathways
The biochemical pathways affected by this compound involve the homologous recombination (HR) repair pathway . The inhibition of Rad51 expression, a key protein in the HR pathway, suppresses this pathway . This suppression leads to the accumulation of DNA lesions and cellular senescence .
Pharmacokinetics
The pharmacokinetics of intravenously injected this compound demonstrate a slower plasma clearance rate in elderly patients compared to younger ones . This slow monophasic elimination of bleomycin from serum implies a longer therapeutic window, from 8 to up to 40 minutes or even longer post-bleomycin injection . This could impact the bioavailability of the drug and its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action involve the induction of cellular senescence and DNA damage . Bleomycin exposure leads to dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are likely due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the occurrence of pulmonary toxicity with this compound is a significant concern . This toxicity is thought to be due to accelerated DNA damage and senescence in alveolar epithelial cells (AECs), a key factor in the development of lung pathology . Understanding these mechanisms is crucial for mitigating the adverse effects of this compound .
Biochemical Analysis
Biochemical Properties
Bleomycin B4 interacts with several biomolecules to exert its effects. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . This interaction with DNA is crucial for its role in biochemical reactions, particularly those involved in cell division and growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can cause cell death, particularly in rapidly dividing cells such as cancer cells . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, it can lead to massive oxidative stress, alveolar epithelial cell death, and the proliferation of fibroblasts .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This DNA cleavage inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It can induce acute lung injury, followed by a chronic inflammatory phase with the development of fibrosis over subsequent weeks . It also shows a dose-dependent increase in inflammation and fibrosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses can lead to severe lung toxicity, characterized by inflammation, excessive proliferation of fibroblasts, and abnormal deposition of extracellular matrix proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It triggers severe reactions in the lungs, leading to massive oxidative stress, alveolar epithelial cell death, the proliferation of fibroblasts, and finally the infiltration of immune cells .
Transport and Distribution
This compound is mainly distributed in the skin, lungs, kidneys, peritoneum, and lymphatics . It does not cross the blood-brain barrier . The drug is cell-cycle specific for G phase, M-phase, and S phase .
Subcellular Localization
This compound is localized in the nucleus of the infiltrating macrophages and type II epithelial cells, and less intensely in fibroblasts and hyperplastic alveolar/bronchiolar epithelial cells . This subcellular localization is crucial for its activity, as it allows the drug to interact directly with DNA and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bleomycin B4 is typically synthesized through a complex fermentation process involving Streptomyces verticillus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient concentration, are carefully controlled to optimize yield .
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves large bioreactors where Streptomyces verticillus is cultured under optimal conditions. The compound is then extracted using solvent extraction methods and purified through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bleomycin B4 undergoes several chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of metal ions such as iron.
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Metal ions (e.g., iron), oxygen, and hydrogen peroxide are common reagents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed: The primary product of this compound reactions is the cleaved DNA fragments, which result from its interaction with DNA. Other products depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bleomycin B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their interactions with metal ions.
Biology: this compound is used to investigate DNA damage and repair mechanisms, as it induces DNA strand breaks.
Medicine: The compound is extensively used in chemotherapy for treating various cancers. .
Industry: this compound is used in the pharmaceutical industry for the production of chemotherapy drugs.
Comparison with Similar Compounds
- Bleomycin A2
- Bleomycin B2
- Tallysomycin
- Phleomycin
Bleomycin B4 stands out due to its specific DNA cleavage pattern and its relatively lower toxicity compared to some other bleomycin analogues .
Properties
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOAIXTCFOKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H95N23O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1538.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9060-11-1 | |
Record name | Bleomycin B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.